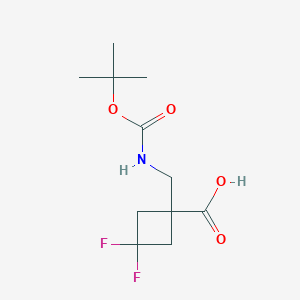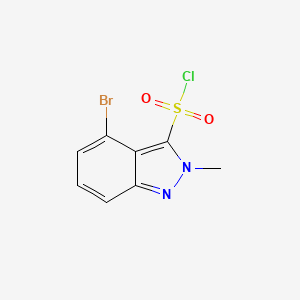
2-(1,1-Difluoroethyl)aniline
Overview
Description
2-(1,1-Difluoroethyl)aniline is an organic compound with the molecular formula C8H9F2N . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular weight of this compound is 157.16 g/mol. The InChI code is 1S/C8H9F2N.ClH/c1-8(9,10)6-4-2-3-5-7(6)11;/h2-5H,11H2,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, anilines in general can undergo a variety of reactions. For instance, they can react with trifluoroacetic anhydride (TFAA) as a derivatization reagent, which is then analyzed via 19F nuclear magnetic resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis
This compound is a powder that is stored at temperatures below -10 degrees Celsius .Scientific Research Applications
Spectroscopic and Quantum Chemical Electronic Structure Investigations
Research into the properties of closely related compounds such as 2-(trifluoromethyl)aniline has been conducted through spectroscopic methods. These studies involve the interpretation of vibrational frequencies using theoretical calculations and explore the molecular structural and electronic properties of these compounds. The intramolecular hydrogen bonds and electronic properties like HOMO and LUMO energies are critical aspects of these studies (Arjunan, Rani, & Mohan, 2011).
Sensor Applications
Poly(aniline), a related compound, has been utilized in sensor applications, particularly in pH electrode systems and sensors that detect changes in conductivity upon analyte binding. This involves exploiting the polymer's proton-coupled redox chemistry and pH-dependent properties (Shoji & Freund, 2001).
Photocatalytic Applications
There has been development in the use of anilines, including difluoroethyl aniline derivatives, in photocatalytic processes. These compounds can undergo efficient fluoroalkylation under specific conditions, demonstrating potential for synthesis and modification of functional molecules (Kong et al., 2017).
Polymerization and Conductive Polymers
Polyaniline (PANI) is a conducting polymer derived from aniline, studied for its application in alternative energy sources, non-linear optics, and membranes. The polymerization process of aniline and the transformations of polyaniline are critical for these applications, with implications in the development of new materials (Gospodinova & Terlemezyan, 1998).
Vibrational Spectroscopy Studies
The investigation of molecules like 2,5-difluoroaniline, similar to 2-(1,1-Difluoroethyl)aniline, using mass, ultraviolet-visible (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy, helps in understanding their structural and physicochemical properties. These studies provide insights into the electronic and vibrational characteristics of aniline derivatives (Kose et al., 2016).
Ionic Conductivity and Electrochemical Behavior
Research into the ionic conductivity and electrochemical behavior of polymers like polyaniline, derived from aniline compounds, offers insights into their potential applications in energy storage and electronic devices. The electrochemical properties, such as redox mechanisms and doping processes, are of particular interest (Geniés & Tsintavis, 1985).
Catalytic Applications
Aniline derivatives have been used as catalysts in various chemical reactions, including Suzuki-Miyaura C-C coupling, demonstrating their efficiency and potential in green chemistry applications (Rao et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-(1,1-difluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFWYNSEHNDLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1404980.png)

![Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B1404984.png)
![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)
![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)
![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B1404992.png)
![6-Amino-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester](/img/structure/B1404993.png)

![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)

![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)

